molecular formula C14H16O2 B12313476 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 24680-64-6

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12313476
CAS No.: 24680-64-6
M. Wt: 216.27 g/mol
InChI Key: NNUSVTIAASPYFL-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a phenyl group attached to the bicyclo[2.2.1]heptane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The phenyl group is introduced through subsequent reactions, such as Friedel-Crafts acylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticholinergic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its anticholinergic properties are due to its ability to block acetylcholine receptors, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

24680-64-6

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)

InChI Key

NNUSVTIAASPYFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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